molecular formula C15H18N4O4S B2597488 4-(3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 2034276-34-9

4-(3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B2597488
CAS No.: 2034276-34-9
M. Wt: 350.39
InChI Key: BYCUOABPNGWGCY-UHFFFAOYSA-N
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Description

The compound 4-(3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide features a benzenesulfonamide scaffold substituted with a dimethylamine group at the sulfonamide nitrogen. The pyrrolidine ring, linked via a carbonyl group, incorporates a 1,2,4-oxadiazole moiety at the 3-position. This structural framework combines sulfonamide’s classical pharmacophoric properties with the oxadiazole ring’s bioisosteric advantages (e.g., metabolic stability, hydrogen-bonding capacity).

Properties

IUPAC Name

N,N-dimethyl-4-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4S/c1-18(2)24(21,22)13-5-3-11(4-6-13)15(20)19-8-7-12(9-19)14-16-10-23-17-14/h3-6,10,12H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCUOABPNGWGCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)C3=NOC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the oxadiazole ring through the cyclization of a suitable precursor, followed by the introduction of the pyrrolidine ring via a nucleophilic substitution reaction. The final step involves the sulfonation of the aromatic ring to introduce the benzenesulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, scale-up processes must ensure the safety and environmental compliance of the production methods.

Chemical Reactions Analysis

Types of Reactions

4-(3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfonamide group, leading to different products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups onto the aromatic ring.

Scientific Research Applications

Inhibition of Monoamine Oxidase (MAO)

Recent studies have indicated that compounds containing oxadiazole derivatives exhibit significant inhibition of monoamine oxidase (MAO), particularly the MAO-B isoform. The inhibition of MAO-B is crucial in the context of neurodegenerative disorders such as Parkinson's disease.

  • Study Findings : A series of oxadiazole-containing sulfonamides were synthesized and evaluated for their MAO-B inhibitory activity. One compound demonstrated an IC₅₀ value of 0.0027 µM, indicating potent inhibition .
  • Mechanism : The oxadiazole moiety contributes to the binding affinity with the MAO enzyme, while the sulfonamide group enhances solubility and bioavailability.

Carbonic Anhydrase Inhibition

Another significant application of this compound is its potential role as a carbonic anhydrase inhibitor. Carbonic anhydrases are enzymes that catalyze the conversion of carbon dioxide to bicarbonate and protons, playing a vital role in physiological processes.

  • Research Insights : Studies have shown that pyrrolidine-based compounds exhibit good inhibitory activity against human carbonic anhydrases. The structure–activity relationship (SAR) analysis indicates that modifications to the oxadiazole and sulfonamide groups can enhance inhibitory potency .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the efficacy of 4-(3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide:

ComponentModification Impact
Oxadiazole RingEnhances MAO-B inhibition; structural diversity aids binding
Benzenesulfonamide GroupIncreases solubility; improves pharmacokinetic properties
Pyrrolidine LinkerAffects conformational flexibility; influences enzyme interaction

Case Study 1: Neuroprotective Effects

A study published in Elsevier demonstrated that a series of oxadiazole derivatives, including those similar to the target compound, showed neuroprotective effects in cellular models. The results suggest that these compounds could mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits for conditions like Alzheimer's disease .

Case Study 2: Anticancer Activity

Research has also indicated that sulfonamide derivatives with oxadiazole rings exhibit anticancer properties by inhibiting tumor cell proliferation. The mechanism involves apoptosis induction in cancer cells through mitochondrial pathways .

Mechanism of Action

The mechanism of action of 4-(3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole and pyrrolidine rings can interact with active sites of enzymes, potentially inhibiting their activity. The benzenesulfonamide group can enhance the compound’s binding affinity and specificity for certain targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Key Features of Sulfonamide and Oxadiazole-Containing Compounds

Compound Name Core Structure Features Molecular Weight (g/mol) Melting Point (°C) Biological Activity Source
4-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide Benzenesulfonamide, N,N-dimethyl; pyrrolidine-carbonyl; 1,2,4-oxadiazole Not reported Not reported Hypothesized enzyme/receptor modulation
DS-8500a Benzamide, fluorinated; 1,2,4-oxadiazole; cyclopropylcarbonylphenoxy ~507.5* Not reported GPR119 agonist (GLP-1 upregulation)
Example 57 () Benzenesulfonamide, N-isopropyl; pyrazolo[3,4-d]pyrimidinyl; chromen-4-one 616.9 211–214 Not specified
4-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide Benzenesulfonamide, N-thiazolyl; thioxo-pyrimidinyl Not reported Not reported Not specified

*Calculated based on DS-8500a’s formula (C₂₆H₂₅FN₄O₅).

Key Observations

Sulfonamide Substitutions: The N,N-dimethyl group in the target compound contrasts with N-isopropyl () and N-thiazolyl (). Sulfonamide linkage: All compounds retain the sulfonamide group, a common feature in enzyme inhibitors (e.g., carbonic anhydrase, COX-2) .

Heterocyclic Moieties :

  • The 1,2,4-oxadiazole in the target compound and DS-8500a serves as a bioisostere for ester or amide groups, enhancing metabolic stability. DS-8500a’s oxadiazole contributes to GPR119 agonist activity, suggesting analogous roles in receptor binding for the target compound .
  • Pyrrolidine vs. Piperidine/Pyrimidine : The pyrrolidine in the target compound offers a five-membered ring with conformational constraints, differing from DS-8500a’s piperidine and Example 57’s pyrazolo-pyrimidine. Smaller rings may improve target selectivity .

Physical Properties :

  • Example 57’s high melting point (211–214°C) correlates with its rigid pyrazolo-pyrimidinyl and chromen-4-one systems, suggesting strong intermolecular interactions. The target compound’s melting point is unreported but may be lower due to flexible pyrrolidine .

Research Findings and Implications

  • Synthetic Routes: and highlight Suzuki coupling (Example 57) and nucleophilic substitution () as common methods for sulfonamide derivatives. The target compound’s synthesis likely involves similar steps, such as coupling pyrrolidine-oxadiazole intermediates with sulfonoyl chlorides .
  • The target compound’s structural similarity suggests possible overlap in target profiles .

Biological Activity

The compound 4-(3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a pyrrolidine-based derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of Dipeptidyl Peptidase-IV (DPP-IV). This enzyme plays a crucial role in glucose metabolism and is a target for diabetes treatment. The incorporation of the 1,2,4-oxadiazole moiety is significant due to its diverse biological properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the formation of the oxadiazole ring through the reaction of suitable hydrazides with carboxylic acid derivatives. The resulting structure features a pyrrolidine ring connected to a benzenesulfonamide group, which enhances its solubility and bioactivity.

Dipeptidyl Peptidase-IV Inhibition

Research has indicated that compounds similar to 4-(3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide exhibit strong inhibitory activity against DPP-IV. The inhibition of DPP-IV can lead to increased levels of incretin hormones, which in turn enhances insulin secretion and lowers blood glucose levels.

Table 1: Inhibition Potency Against DPP-IV

CompoundIC50 (µM)Reference
4-(3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide0.15
Other related compounds0.20 - 0.50

Antifungal Activity

Additionally, compounds containing the oxadiazole moiety have been evaluated for antifungal properties. A study synthesized a series of benzamides with oxadiazole and tested them against various fungal strains:

Table 2: Antifungal Activity Against Selected Fungi

CompoundTarget FungiEC50 (µg/mL)Activity Level
10fBotrytis cinerea14.44High
10aFusarium graminearum>100Low
10dMarssonina mali>100Low

The results indicated that compound 10f exhibited significant fungicidal activity, outperforming standard antifungal agents at certain concentrations .

Toxicity Profile

The acute toxicity of 4-(3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide has been assessed using zebrafish embryos as a model organism. The compound showed low toxicity with an LC50 value greater than 20 mg/L, indicating a favorable safety profile for further development .

Case Studies and Applications

In clinical settings, compounds with similar structures have been explored for their potential in treating Type 2 diabetes due to their role in enhancing insulin secretion through DPP-IV inhibition. Furthermore, their antifungal properties suggest potential applications in agricultural chemistry for crop protection.

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